N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group. This is usually achieved by treating 2-methoxyaniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Cyclization: The nitro-substituted aniline is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzoxadiazole ring.
Amination: The final step involves the introduction of the amine group at the 4-position of the benzoxadiazole ring. This can be achieved by treating the intermediate compound with ammonia or an amine derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(2-methoxyphenyl)-5-amino-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-oxide.
Scientific Research Applications
N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine: is similar to other benzoxadiazole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-20-11-5-3-2-4-8(11)14-13-10(17(18)19)7-6-9-12(13)16-21-15-9/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHOENTZDSJSML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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